molecular formula C13H12N2O B13986197 Imidazoline, 2-[3-(2-hydroxynaphthyl)]- CAS No. 16173-26-5

Imidazoline, 2-[3-(2-hydroxynaphthyl)]-

Cat. No.: B13986197
CAS No.: 16173-26-5
M. Wt: 212.25 g/mol
InChI Key: FLXNNWWFGVHTDN-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is a compound that features a naphthalene ring substituted with a 4,5-dihydro-1H-imidazol-2-yl group and a hydroxyl group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce different functional groups onto the naphthalene ring .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. This coordination can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with an imidazole moiety allows for versatile applications in various fields .

Properties

CAS No.

16173-26-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C13H12N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-4,7-8,16H,5-6H2,(H,14,15)

InChI Key

FLXNNWWFGVHTDN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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